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Compound of Interest

Compound Name: ATTO 590 amine

Cat. No.: B12378153

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ATTO 590 amine for super-
resolution stimulated emission depletion (STED) microscopy. This document outlines the
properties of ATTO 590, detailed protocols for conjugation and immunofluorescence, and
guidelines for STED imaging.

Introduction to ATTO 590 for STED Microscopy

ATTO 590 is a fluorescent dye belonging to the rhodamine class, known for its exceptional
photostability and high fluorescence quantum yield, making it an excellent candidate for super-
resolution imaging techniques like STED microscopy.[1][2][3] Its amine-functional group allows
for covalent labeling of various biomolecules through reactions with activated carboxylic acids
or other amine-reactive moieties. In STED microscopy, ATTO 590 can be efficiently excited by
a laser in the 590-594 nm range and depleted using a STED laser, commonly at 775 nm, to
achieve sub-diffraction resolution imaging of cellular structures.[4][5]

Properties of ATTO 590

A thorough understanding of the photophysical properties of ATTO 590 is crucial for successful
STED microscopy.
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Property Value Reference
Maximum Excitation (Aabs) 593 nm [2]
Maximum Emission (Afl) 622 nm [2]

Molar Extinction Coefficient

(emax)

1.2 x10"5 M~tcm~1

[2]

Fluorescence Quantum Yield

80% [2]
(nfl)
Fluorescence Lifetime (tfl) 3.7ns [2]
Recommended STED Laser

775 nm [4][5]
Wavelength
Molecular Weight (Amine

917 g/mol [2]

derivative)

Experimental Protocols
Labeling of Biomolecules with ATTO 590 Amine

ATTO 590 amine contains a primary amine group that can be conjugated to molecules

containing an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester. The

following is a general protocol for labeling an NHS-ester functionalized molecule with ATTO

590 amine.

Materials:

ATTO 590 amine

NHS-ester functionalized molecule (e.g., protein, antibody, or other biomolecule)

Amine-free, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

Purification column (e.g., Sephadex G-25)
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Protocol:

o Prepare the Biomolecule: Dissolve the NHS-ester functionalized biomolecule in the reaction
buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of any primary amines
(e.g., Tris or glycine) as they will compete with the labeling reaction.[6][7]

e Prepare ATTO 590 Amine Stock Solution: Immediately before use, dissolve ATTO 590
amine in amine-free, anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[8]

» Labeling Reaction: Add a 5-10 fold molar excess of the ATTO 590 amine solution to the
biomolecule solution. The optimal molar ratio may need to be determined empirically.

 Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with continuous
stirring, protected from light. For some NHS esters, an incubation time of up to 18 hours may
be necessary.[9]

 Purification: Separate the labeled conjugate from the unreacted dye using a gel filtration
column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[8] The
first colored band to elute is the labeled conjugate.

o Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye
molecules per biomolecule, can be determined spectrophotometrically. This requires
measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption
maximum of ATTO 590 (593 nm). A correction factor is needed to account for the dye's
absorbance at 280 nm.

Immunofluorescence Protocol for STED Microscopy

This protocol outlines the steps for immunolabeling fixed cells for STED microscopy using a
primary antibody and a secondary antibody conjugated to ATTO 590.

Materials:
e Cells grown on #1.5H coverslips
e Phosphate-buffered saline (PBS), pH 7.4

 Fixation solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol
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Permeabilization solution: 0.1% Triton X-100 in PBS (if using PFA fixation)

Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS

Primary antibody

ATTO 590-conjugated secondary antibody

Mounting medium with a refractive index matching the objective immersion oil (e.g., 1.518)

Protocol:

e Cell Culture and Fixation:

[e]

Culture cells on high-precision coverslips (#1.5H) to optimal confluency.

[e]

Rinse cells three times with PBS.

o

Fix the cells with either 4% PFA in PBS for 15 minutes at room temperature or with ice-
cold methanol for 5 minutes at -20°C.

Rinse three times with PBS.

o

o Permeabilization (for PFA-fixed cells):

o Incubate cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

o Rinse three times with PBS.

e Blocking:

o Incubate cells with blocking solution for 30-60 minutes at room temperature to reduce non-
specific antibody binding.

e Primary Antibody Incubation:

o Dilute the primary antibody in blocking solution to the recommended concentration. For
STED, a 2 to 5-fold higher concentration than for conventional microscopy may be
beneficial to ensure high labeling density.
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o Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or
overnight at 4°C.

o Wash the cells three times with PBS for 5 minutes each.

e Secondary Antibody Incubation:
o Dilute the ATTO 590-conjugated secondary antibody in blocking solution.

o Incubate the cells with the secondary antibody solution for 1 hour at room temperature,
protected from light.

o Wash the cells three times with PBS for 5 minutes each, protected from light.
e Mounting:

o Carefully mount the coverslip onto a microscope slide with a drop of appropriate mounting
medium. Ensure the refractive index of the mounting medium is matched to the immersion
oil of the STED objective.

o Allow the mounting medium to cure according to the manufacturer's instructions (e.g., at
least 24 hours for ProLong Diamond).

STED Microscopy Imaging Protocol

Microscope Setup:

Excitation Laser: 590-594 nm

STED Depletion Laser: 775 nm

Emission Detection: 600-640 nm[10][11]

Objective: High numerical aperture oil immersion objective (e.g., 100x/1.4 NA).

Detector: High-sensitivity detector, such as a HyD or APD.

Image Acquisition:
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o Locate the Sample: Use a low-power objective to locate the region of interest.
» Switch to High-Power Objective: Switch to the high-NA objective and apply immersion oll.

o Confocal Imaging: First, acquire a confocal image to assess the labeling quality and locate
the specific structures of interest.

e STED Imaging:

Activate the STED laser.

[e]

[e]

Adjust the STED laser power to achieve the desired resolution. Higher STED power
generally leads to better resolution but also increases the risk of photobleaching.

[e]

Optimize the pixel size (typically 20-30 nm for STED) and scan speed.

Acquire the STED image. It is advisable to average multiple frames to improve the signal-

o

to-noise ratio.

e Image Processing: The raw STED images may require deconvolution to enhance contrast
and remove noise.

Visualizations
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Caption: Workflow for STED microscopy from sample preparation to image processing.
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ATTO 590 Amine
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Caption: General scheme for labeling an NHS-ester activated protein with ATTO 590 amine.

Quantitative Data

The following table summarizes quantitative data from a study using ATTO 590 in a custom-
built two-color STED microscope.

Confocal STED Instrument
Parameter Resolution Resolution Point Spread Reference
(FWHM) (FWHM) Function (PSF)
ATTO 590
218 £ 26 nm 93+ 14 nm 81+ 16 nm [11]
Channel
ATTO 647N
347 £ 36 nm 63 £5.6 nm 44 £ 10 nm [11]
Channel

This data demonstrates the significant improvement in resolution achieved with STED
microscopy compared to conventional confocal microscopy for ATTO 590.

Application Example: Imaging of Clathrin in HeLa
Cells

ATTO 590 has been successfully used for multicolor STED imaging of subcellular structures. In
one example, clathrin in HelLa cells was stained with ATTO 590 and tubulin was stained with
ATTO 647N.[12] This allowed for the super-resolution visualization of the spatial relationship
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between these two proteins, showcasing the utility of ATTO 590 in elucidating the fine details of
cellular architecture.

Troubleshooting
Issue Possible Cause Suggested Solution
- Increase antibody
- Low labeling density- concentration- Use a fresh
Low Signal-to-Noise Ratio Photobleaching- Suboptimal sample- Reduce STED laser
imaging buffer power and/or scan time- Use
an antifade mounting medium
- Increase blocking time- Use a
- Non-specific antibody different fixation method-
High Background binding- Autofluorescence- Ensure thorough washing
Unbound dye steps- Purify the antibody
conjugate properly
- Increase STED laser power-
 Low STED laser power- Use the co.rrect imr.nersion oil
Poor Resolution Mismatched refractive index- and mounting medium- Ensure

] ) high labeling density with small
Suboptimal labeling o
secondary antibodies or

nanobodies

By following these detailed protocols and guidelines, researchers can effectively utilize ATTO
590 amine for high-quality super-resolution STED microscopy, enabling new insights into
cellular and molecular biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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